N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide
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Overview
Description
N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide is a complex organic compound that features a unique structure with multiple functional groups, including chlorophenyl, carbamoyl, and thiazolidinylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a chlorophenyl-substituted thioamide with an α-haloketone under basic conditions.
Introduction of the carbamoyl group: The intermediate product is then reacted with an isocyanate to introduce the carbamoyl group.
Formation of the final product: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.
Scientific Research Applications
N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to investigate its potential as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide
- N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}pentanamide
Uniqueness
N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for use in various scientific research applications and industrial processes.
Properties
Molecular Formula |
C24H18Cl2N4O4S4 |
---|---|
Molecular Weight |
625.6 g/mol |
IUPAC Name |
3-[(5E)-5-[3-[3-(2-chloroanilino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C24H18Cl2N4O4S4/c25-13-5-1-3-7-15(13)27-17(31)9-11-29-21(33)19(37-23(29)35)20-22(34)30(24(36)38-20)12-10-18(32)28-16-8-4-2-6-14(16)26/h1-8H,9-12H2,(H,27,31)(H,28,32)/b20-19+ |
InChI Key |
OQLMNRZMTCFGQM-FMQUCBEESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4Cl)/SC2=S)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4Cl)SC2=S)Cl |
Origin of Product |
United States |
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